molecular formula C12H8O4 B15214902 5-(3-formylphenyl)furan-2-carboxylic Acid CAS No. 400748-81-4

5-(3-formylphenyl)furan-2-carboxylic Acid

Cat. No.: B15214902
CAS No.: 400748-81-4
M. Wt: 216.19 g/mol
InChI Key: SXOFEMGZZUPVOF-UHFFFAOYSA-N
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Description

5-(3-Formylphenyl)furan-2-carboxylic acid is an organic compound with the molecular formula C12H8O4 and a molecular weight of 216.19 g/mol . This compound features a furan ring substituted with a formyl group and a carboxylic acid group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-formylphenyl)furan-2-carboxylic acid typically involves the reaction of 3-formylphenylboronic acid with 2-furoic acid under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base like potassium carbonate in a solvent such as dimethylformamide (DMF). The reaction mixture is heated to 100°C for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

5-(3-Formylphenyl)furan-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(3-Formylphenyl)furan-2-carboxylic acid has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-(3-formylphenyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. Additionally, the furan ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Formylphenyl)furan-2-carboxylic acid is unique due to the presence of both a formyl group and a carboxylic acid group on the furan ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .

Properties

CAS No.

400748-81-4

Molecular Formula

C12H8O4

Molecular Weight

216.19 g/mol

IUPAC Name

5-(3-formylphenyl)furan-2-carboxylic acid

InChI

InChI=1S/C12H8O4/c13-7-8-2-1-3-9(6-8)10-4-5-11(16-10)12(14)15/h1-7H,(H,14,15)

InChI Key

SXOFEMGZZUPVOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=C(O2)C(=O)O)C=O

Origin of Product

United States

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